4-(Trifluoromethoxy)benzhydrol 4-(Trifluoromethoxy)benzhydrol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439241
InChI: InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O
Molecular Formula: C14H11F3O2
Molecular Weight: 268.23 g/mol

4-(Trifluoromethoxy)benzhydrol

CAS No.:

Cat. No.: VC13439241

Molecular Formula: C14H11F3O2

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethoxy)benzhydrol -

Specification

Molecular Formula C14H11F3O2
Molecular Weight 268.23 g/mol
IUPAC Name phenyl-[4-(trifluoromethoxy)phenyl]methanol
Standard InChI InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
Standard InChI Key OQKOJXPMVCEZJE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

  • IUPAC Name: Phenyl[4-(trifluoromethyl)phenyl]methanol

  • Molecular Formula: C₁₄H₁₁F₃O

  • Molecular Weight: 252.23 g/mol

  • CAS Registry Number: 395-23-3

  • Synonyms:

    • 4-(Trifluoromethyl)benzhydrol

    • Phenyl(4-(trifluoromethyl)phenyl)methanol

    • 4-Trifluoromethylbenzhydrol

Structural Features

The molecule consists of two phenyl rings connected by a central carbon bearing a hydroxyl (-OH) group. The -CF₃ substituent at the para position of one ring enhances lipophilicity and stabilizes intermediates in electrophilic reactions .

Synthesis and Purification

Grignard Reaction-Based Synthesis

The most cited method involves a two-step process:

  • Formation of Organomagnesium Intermediate:

    • Reaction of 4-halo-methoxybutane (e.g., CH₃O(CH₂)₄X, X = Cl) with magnesium in 2-methyl-tetrahydrofuran (2-MeTHF) under reflux, initiated by bromoethane or iodine .

    • Critical parameters: Solvent (2-MeTHF improves yield), temperature (reflux conditions), and initiator choice .

  • Coupling with 4-Trifluoromethylbenzoyl Chloride:

    • The organomagnesium species reacts with 4-trifluoromethylbenzoyl chloride in 2-MeTHF, followed by acidic workup (e.g., dilute HCl) to yield the crude product .

    • Yield: ~75–85% after purification via solvent extraction and recrystallization .

Alternative Routes

  • Friedel-Crafts Alkylation: Superacid-mediated reactions (e.g., CF₃SO₃H) enable electrophilic substitution of trifluoromethylarenes, forming benzhydrol derivatives via carbocation intermediates .

  • Hydrogenation of Ketones: Catalytic transfer hydrogenation of 4-(trifluoromethyl)benzophenone using nickel-based catalysts (e.g., (i-PrPOCNHPh)NiBr) in isopropanol .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueSource
Melting Point59–61°C
Boiling Point122–124°C (0.4 mmHg)
Density1.3±0.1 g/cm³
Refractive Index1.531
Flash Point135.6±17.5°C
Vapor Pressure0.0±0.7 mmHg at 25°C

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 7.25–7.40 (m, aromatic H), 5.83 (s, -OH), 2.41 (br s, -CH) .

  • ¹³C NMR: δ 143.9 (C-OH), 128.6 (aromatic C), 76.3 (C-OH) .

  • IR (KBr): Broad O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

  • Antidepressants: Derivatives of 4-(trifluoromethyl)benzhydrol are precursors to trifluoromethoxy-substituted aryl ethers, which exhibit serotonin-norepinephrine reuptake inhibition .

  • Antimicrobial Agents: The -CF₃ group enhances membrane permeability in antifungal compounds .

Agrochemicals

  • Herbicides: Used in synthesizing trifluoromethoxy-aniline derivatives, which inhibit acetolactate synthase in weeds .

Recent Advances

  • Nanofiltration Purification: DuraMem™200 membranes achieve >95% recovery of 4-(trifluoromethyl)benzhydrol from ethanolic extracts, replacing energy-intensive distillation .

  • Catalytic Asymmetric Synthesis: Chiral phosphine ligands enable enantioselective reduction of ketones to benzhydrols with >90% ee .

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